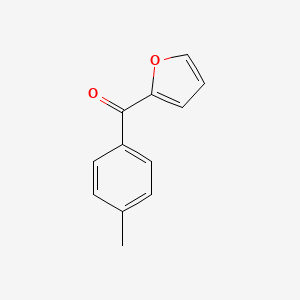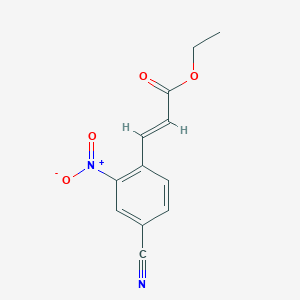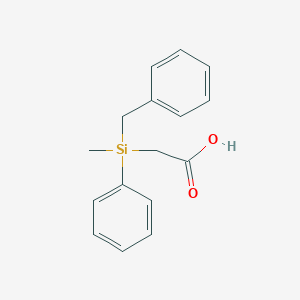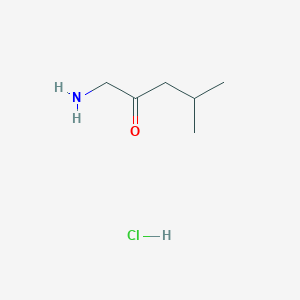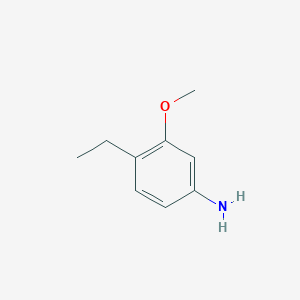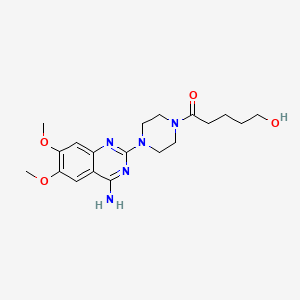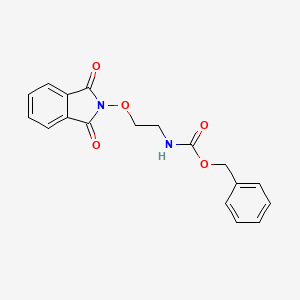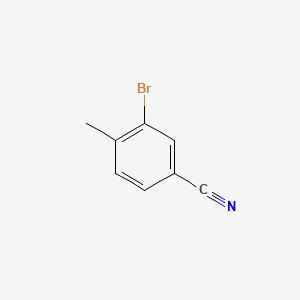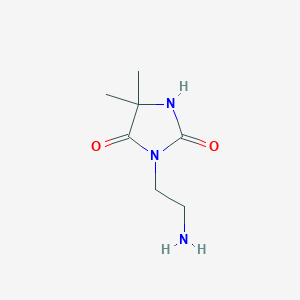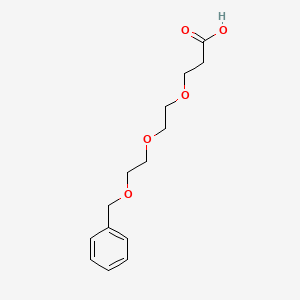
ベンジル-PEG3-酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-PEG3-acid is an organic compound with the molecular formula C14H20O5 It is characterized by the presence of a benzyloxy group attached to a propanoic acid backbone through a series of ethoxy linkages
科学的研究の応用
Benzyl-PEG3-acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable conjugates with therapeutic molecules.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
Target of Action
Benzyl-PEG3-acid, also known as 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid or 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Benzyl-PEG3-acid involves its role as a linker in PROTACs. The benzyl group in Benzyl-PEG3-acid acts as a protecting group for the amine and can be deprotected via hydrogenolysis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Benzyl-PEG3-acid would largely depend on the specific PROTAC in which it is used. The Polyethylene Glycol (PEG) part of Benzyl-PEG3-acid is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG3-acid typically involves the reaction of benzyloxyethanol with ethylene oxide to form 2-(2-(benzyloxy)ethoxy)ethanol. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for Benzyl-PEG3-acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzyl-PEG3-acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethoxy linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
- 3-(4-Benzyloxy-3-methoxyphenyl)propanoic acid
Uniqueness
Benzyl-PEG3-acid is unique due to its extended ethoxy chain, which imparts distinct solubility and reactivity properties compared to its analogs
特性
IUPAC Name |
3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCDLBZNNIXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
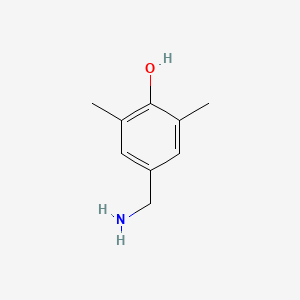
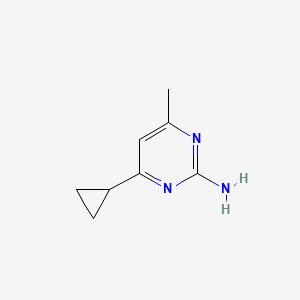
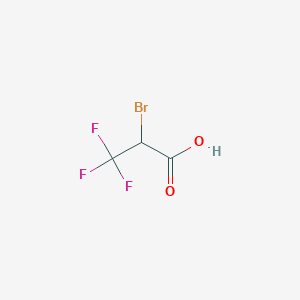
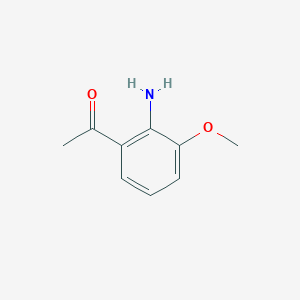
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
